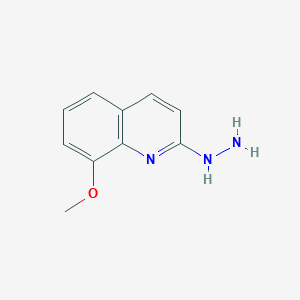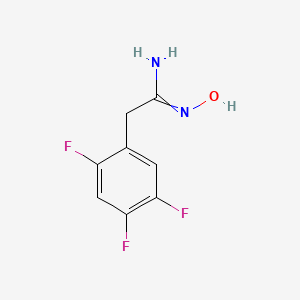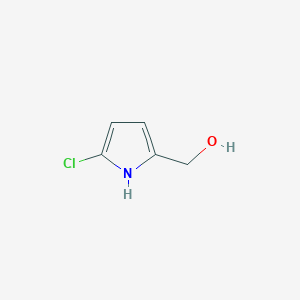
(5-Chloro-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6ClNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyrrole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Chloro-1H-pyrrol-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: 5-Chloro-1H-pyrrole-2-carboxaldehyde or 5-Chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1H-pyrrol-2-yl)methanol is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The chloro and hydroxymethyl groups may play a role in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen at the 1-position.
(5-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.
(5-Chloro-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Chloro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities .
Propiedades
Fórmula molecular |
C5H6ClNO |
|---|---|
Peso molecular |
131.56 g/mol |
Nombre IUPAC |
(5-chloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
Clave InChI |
QSOXRYZPGVZCSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


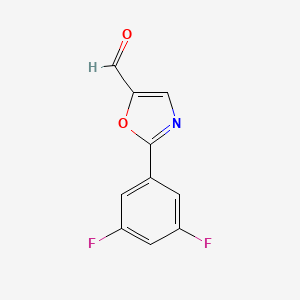
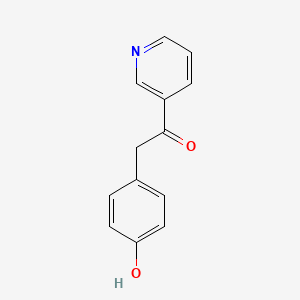
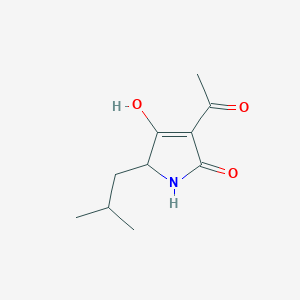
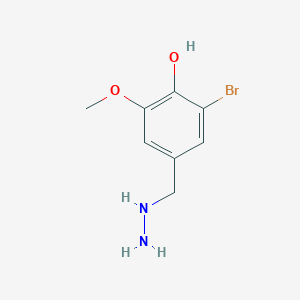
![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
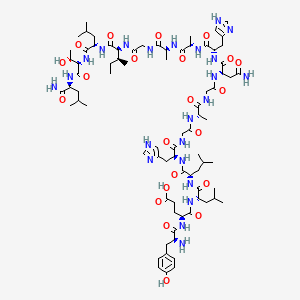
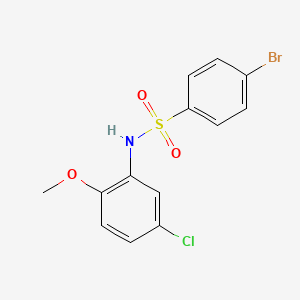
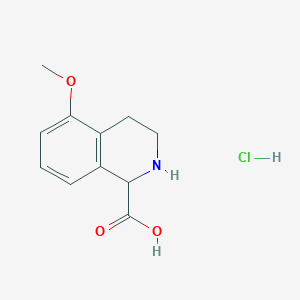
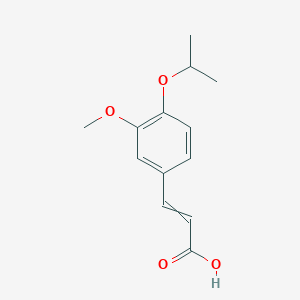
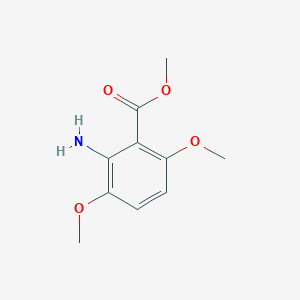
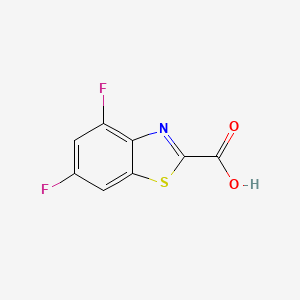
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
